(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one involves several steps, starting with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with similar functional groups used in various chemical reactions.
Other thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H23ClN4O3S |
---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23ClN4O3S/c1-2-3-16-37-21-14-10-19(11-15-21)26-31-29-34(32-26)28(36)25(38-29)24-22-6-4-5-7-23(22)33(27(24)35)17-18-8-12-20(30)13-9-18/h4-15H,2-3,16-17H2,1H3/b25-24- |
InChI Key |
DTRQYMPMRLAWGB-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)SC3=N2 |
Origin of Product |
United States |
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